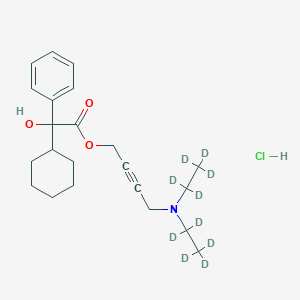
Oxybutynin-d10 Hydrochloride
概要
説明
Oxybutynin-d10 is intended for use as an internal standard for the quantification of oxybutynin by GC- or LC-MS. Oxybutynin is an antagonist of muscarinic acetylcholine receptors (Kis = 5, 14.5, 3.7, 5.3, and 40 nM for human recombinant M1-5, respectively). It inhibits intracellular calcium mobilization induced by carbamoylcholine (carbachol; ) in bladder smooth muscle and submandibular gland cells isolated from cynomolgus monkeys (Kis = 2 and 1 nM, respectively). Oxybutynin inhibits volume-induced bladder contraction (VIBC) and oxotremorine-induced salivation (OIS) in rats (ID50s = 0.062 and 0.089 mg/kg, respectively). It also increases pupil diameter (PD) and locomotor activity (LMA; ED50s = 0.29 and 0.52 mg/kg, respectively) and decreases small intestinal transit (SIT; ID50 = 0.22 mg/kg) in rats. Formulations containing oxybutynin have been used in the treatment of overactive bladder.
科学的研究の応用
Cognitive Impairment in Older People : Oxybutynin hydrochloride has been evaluated for its cognitive effects on older volunteers. It is compared with diphenhydramine to assess anticholinergic activity (Katz et al., 1998).
Chemical Stability in Transdermal Patches : The stability of oxybutynin in oxidative conditions, particularly in transdermal patches, has been studied. The formation of a specific impurity, Oxy-EK, was investigated for its mutagenic potential (Canavesi et al., 2016).
Formulation Development : Various formulations of oxybutynin hydrochloride, including immediate-release pills, extended-release tablets, transdermal patches, and topical gels, have been developed to improve tolerability and compliance (Wang Xu, 2014).
Reproductive Toxicity Studies : The effect of oxybutynin hydrochloride on fertility, peri-postnatal development, and embryotoxic potential has been examined in rats and rabbits (Edwards et al., 1986).
Electrochemical Behavior and Determination : The electrochemical behavior of oxybutynin chloride and its determination using various voltammetric methods have been explored (Jain et al., 2007).
Injectable Hydrogels for Overactive Bladder Treatment : Research on injectable, adhesive, and self-healing composite hydrogels loaded with oxybutynin hydrochloride for treating overactive bladder in rats has been conducted (Sun et al., 2022).
Expiration Date and Administration Device for Intravesical Instillation : A study was conducted to determine the optimal expiration date and administration device for intravesical oxybutynin instillation solution, considering various storage conditions (Hanawa et al., 2011).
作用機序
Target of Action
Oxybutynin primarily targets the muscarinic receptors within the urothelium and detrusor muscle . These receptors play a crucial role in bladder contractions, which are normally a result of acetylcholine binding .
Mode of Action
Oxybutynin acts as an antimuscarinic agent . It inhibits the muscarinic action of acetylcholine on smooth muscle, effectively suppressing bladder contraction by preventing the binding of acetylcholine . This results in reduced detrusor muscle activity, relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The primary biochemical pathway affected by oxybutynin is the cholinergic pathway . By inhibiting the muscarinic receptors, oxybutynin disrupts the normal cholinergic signaling that leads to bladder contractions . This results in decreased urinary frequency, urgency, and incontinence .
Result of Action
The molecular and cellular effects of oxybutynin’s action primarily involve the relaxation of the detrusor muscle in the bladder . This reduces the urge to void, thereby relieving undesirable urinary symptoms and improving the quality of life for patients affected by overactive bladder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxybutynin. For instance, the presence of other drugs can interact with oxybutynin, potentially affecting its efficacy . Additionally, certain disease conditions can also influence the drug’s action
Safety and Hazards
Oxybutynin Hydrochloride is harmful if swallowed. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s important to avoid becoming overheated or dehydrated during exercise and in hot weather as Oxybutynin can decrease perspiration and you may be more prone to heat stroke .
将来の方向性
生化学分析
Biochemical Properties
Oxybutynin-d10 Hydrochloride plays a significant role in biochemical reactions by acting as an antagonist of muscarinic acetylcholine receptors. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to the muscarinic receptors M1, M2, M3, M4, and M5, with varying affinities. The interaction with these receptors inhibits the action of acetylcholine, leading to a reduction in intracellular calcium mobilization and subsequent muscle relaxation . This compound also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation.
Cellular Effects
This compound affects various types of cells and cellular processes. In bladder smooth muscle cells, it reduces detrusor muscle activity, leading to muscle relaxation and prevention of involuntary bladder contractions . This compound also influences cell signaling pathways by inhibiting the muscarinic action of acetylcholine, which affects gene expression and cellular metabolism. Additionally, this compound has been shown to impact submandibular gland cells, reducing salivation by inhibiting calcium mobilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, specifically the M3 receptor. This binding inhibits the action of acetylcholine on smooth muscle cells, leading to muscle relaxation . The compound’s active metabolite, N-desethyloxybutynin, also contributes to its effects by competitively inhibiting postganglionic muscarinic receptors. This inhibition results in decreased intracellular calcium levels and reduced muscle contractions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions, but its degradation can occur if exposed to unfavorable conditions. Long-term studies have shown that this compound maintains its efficacy in reducing muscle contractions and salivation over extended periods . The stability and degradation of the compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces bladder muscle contractions and salivation without significant adverse effects . At higher doses, toxic effects such as hallucinations, confusion, and agitation have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which convert it to its active metabolite, N-desethyloxybutynin . This metabolite further undergoes biotransformation, affecting metabolic flux and metabolite levels. The involvement of these enzymes in the metabolism of this compound underscores its complex metabolic profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its localization and accumulation in specific tissues. This distribution pattern is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within smooth muscle cells and glandular cells is essential for its inhibitory effects on muscarinic receptors and subsequent muscle relaxation. Understanding the subcellular localization of this compound provides insights into its mechanism of action and therapeutic potential.
特性
IUPAC Name |
4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-MFMGRUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



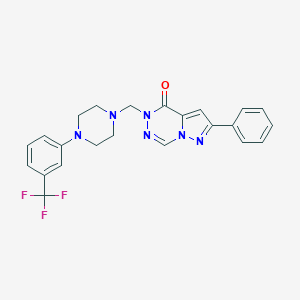

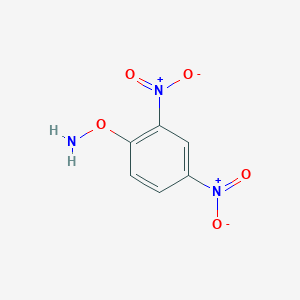

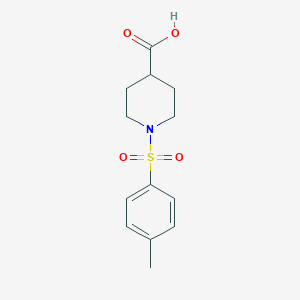
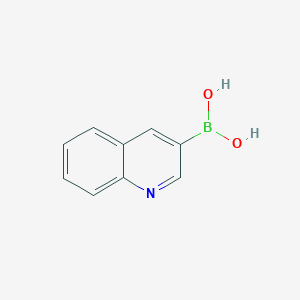

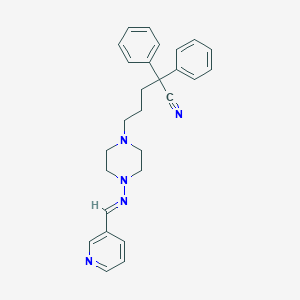
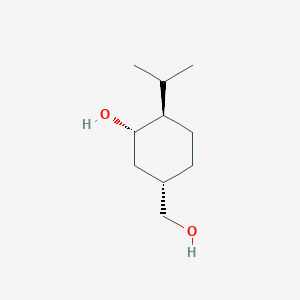
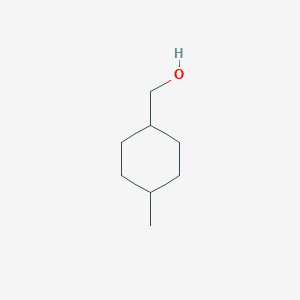


![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
